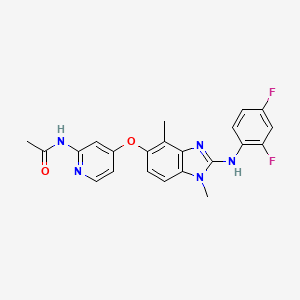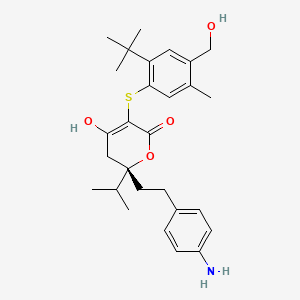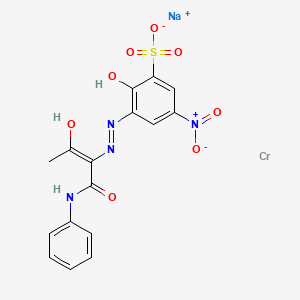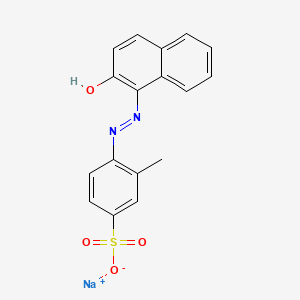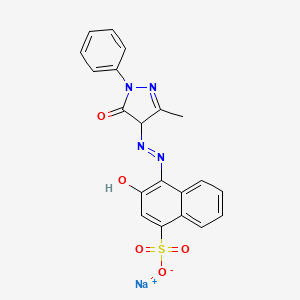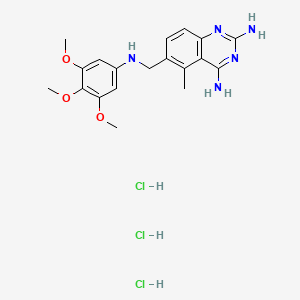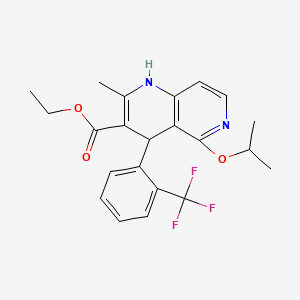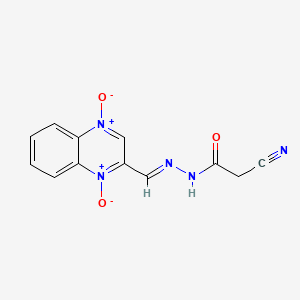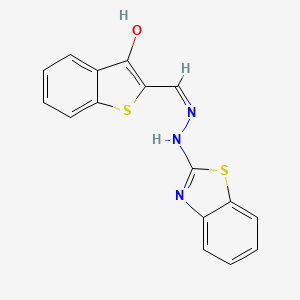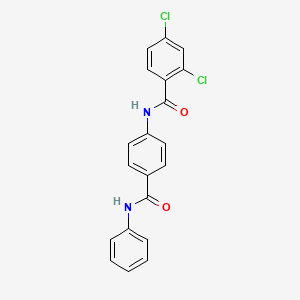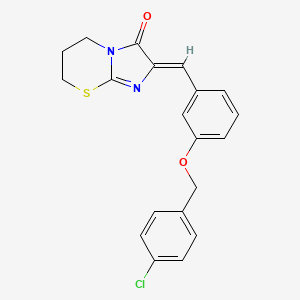
CMF-019
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CMF-019 is a potent small molecule apelin receptor agonist. It is a benzimidazole-derived compound that has shown significant potential in modulating cardiovascular functions. The apelin receptor, a G protein-coupled receptor, plays a crucial role in cardiovascular homeostasis, making this compound a promising candidate for therapeutic applications .
Métodos De Preparación
The synthesis of CMF-019 involves a multi-step process. The benzimidazole ring is tailored by condensing methyl 3-amino-4-(pentan-3-ylamino)benzoate with (thiophene-2-yl)acetimidate salt. This is followed by saponification and subsequent condensation with an enantiopure β-amino acid methyl ester to generate methyl (S)-5-methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoate. The final product, this compound, is obtained through hydrolysis and HPLC purification .
Análisis De Reacciones Químicas
CMF-019 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzimidazole ring or other functional groups.
Substitution: Substitution reactions involving the thiophene ring or benzimidazole moiety are common. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
CMF-019 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the apelin receptor and its signaling pathways.
Biology: Investigated for its role in modulating endothelial cell apoptosis and vasodilatation.
Medicine: Potential therapeutic agent for cardiovascular diseases, including pulmonary arterial hypertension.
Industry: Explored for its potential in developing new cardiovascular drugs .
Mecanismo De Acción
CMF-019 exerts its effects by binding to the apelin receptor with high affinity. It displays a strong bias towards G protein signaling over β-arrestin, which is beneficial for cardiovascular functions. This bias allows this compound to induce vasodilatation and protect endothelial cells from apoptosis without causing receptor desensitization. The molecular targets involved include the apelin receptor and associated G protein signaling pathways .
Comparación Con Compuestos Similares
CMF-019 is unique due to its strong bias towards G protein signaling. Similar compounds include other apelin receptor agonists like [Pyr1]apelin-13. this compound stands out due to its higher affinity and reduced receptor desensitization. Other similar compounds include various benzimidazole derivatives, but this compound’s specific structure and functional groups provide it with unique properties .
Propiedades
Número CAS |
1586787-08-7 |
|---|---|
Fórmula molecular |
C25H33N3O3S |
Peso molecular |
455.62 |
Nombre IUPAC |
5-methyl-3-(1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido)hexanoic acid |
InChI |
InChI=1S/C25H33N3O3S/c1-5-19(6-2)28-22-10-9-17(25(31)26-18(12-16(3)4)14-24(29)30)13-21(22)27-23(28)15-20-8-7-11-32-20/h7-11,13,16,18-19H,5-6,12,14-15H2,1-4H3,(H,26,31)(H,29,30) |
Clave InChI |
VCQKKZXFASLXAH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(NC(C1=CC=C2C(N=C(CC3=CC=CS3)N2C(CC)CC)=C1)=O)CC(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CMF-019; CMF019; CMF 019 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


